3-{[4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE is a complex organic compound that features a unique combination of benzodioxole, pyrimidine, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE typically involves multi-step organic reactions One common approach is to start with the preparation of the benzodioxole and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfanyl linkage.
Substitution: The benzodioxole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxole or pyrimidine rings.
Scientific Research Applications
3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets. The benzodioxole and pyrimidine moieties can interact with enzymes or receptors, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLORO-3-NITROANILINO)-1-PROPANONE: Similar in structure but with different substituents on the benzodioxole ring.
2-(1,3-Benzodioxol-5-yl)ethanamine: Contains the benzodioxole moiety but lacks the pyrimidine and pyrrolidine groups.
Uniqueness
The uniqueness of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and potential therapeutic applications.
Properties
Molecular Formula |
C19H18F3N3O3S |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C19H18F3N3O3S/c20-19(21,22)16-10-13(12-3-4-14-15(9-12)28-11-27-14)23-18(24-16)29-8-5-17(26)25-6-1-2-7-25/h3-4,9-10H,1-2,5-8,11H2 |
InChI Key |
ISHJUYXPEIJAPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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